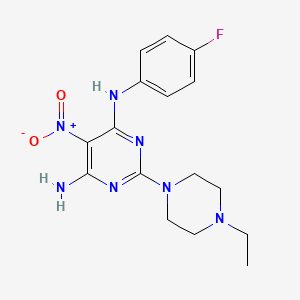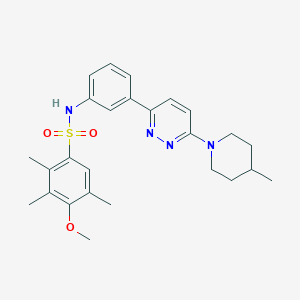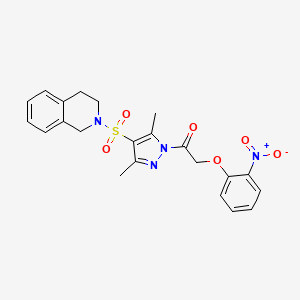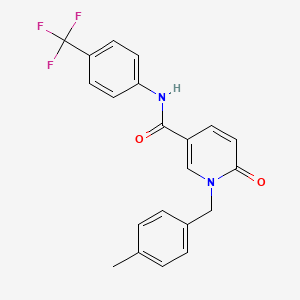![molecular formula C22H22FN5O2 B11255055 N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11255055.png)
N-(4-Fluoro-2-methylphenyl)-1-[5-(pyridin-2-YL)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a piperidine derivative with a complex structure. Its systematic name reflects its substituents: a 4-fluoro-2-methylphenyl group, a pyridine-2-yl group, and a pyrazole-3-carbonyl group attached to the piperidine ring.
- It may have applications in various fields due to its unique structure.
Méthodes De Préparation
Analyse Des Réactions Chimiques
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example, fluorination reactions often involve reagents like Selectfluor.
Major Products: The major products depend on the specific reaction. For instance, fluorination of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine leads to 5-fluoro-N-(2-methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, which is used in the synthesis of fluorinated imatinib base.
Applications De Recherche Scientifique
Chemistry: Researchers may explore its reactivity, design new derivatives, or investigate its role in complex reactions.
Biology and Medicine: It could serve as a scaffold for drug development, targeting specific biological pathways.
Industry: Its unique structure might find applications in materials science or catalysis.
Mécanisme D'action
- Specific information on its mechanism of action is not readily available. Further research is needed to understand how it exerts its effects.
- Molecular targets and pathways remain to be elucidated.
Comparaison Avec Des Composés Similaires
Similar Compounds: While I don’t have a direct list of similar compounds, researchers may compare it with other piperidine-based molecules.
Uniqueness: Its combination of substituents makes it distinct, but further analysis is required to highlight its uniqueness.
Propriétés
Formule moléculaire |
C22H22FN5O2 |
|---|---|
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
N-(4-fluoro-2-methylphenyl)-1-(3-pyridin-2-yl-1H-pyrazole-5-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C22H22FN5O2/c1-14-12-16(23)5-6-17(14)25-21(29)15-7-10-28(11-8-15)22(30)20-13-19(26-27-20)18-4-2-3-9-24-18/h2-6,9,12-13,15H,7-8,10-11H2,1H3,(H,25,29)(H,26,27) |
Clé InChI |
JJZHVGXASMLMEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)F)NC(=O)C2CCN(CC2)C(=O)C3=CC(=NN3)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-tert-butyl-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B11254972.png)

![N-(2,4-difluorophenyl)-2-[(9-ethyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11254976.png)
![2-(3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B11254984.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)acrylamide](/img/structure/B11254986.png)

![ethyl 3-{[4-(propan-2-yl)phenyl]sulfamoyl}-1H-pyrazole-5-carboxylate](/img/structure/B11255001.png)
![3,5-Dimethyl-N-{2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide](/img/structure/B11255002.png)
![3-methyl-6-phenyl-N-(2-phenylethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B11255012.png)


![2-({[(3-Chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)-N-(3,4-dimethylphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B11255023.png)
![2-chloro-5-nitro-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B11255035.png)
![N-(4-Acetylphenyl)-2-({3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)acetamide](/img/structure/B11255039.png)
